molecular formula C13H14F12O4 B6313066 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester CAS No. 1357623-76-7

2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester

Cat. No. B6313066
M. Wt: 462.23 g/mol
InChI Key: VOCVGBQRSADXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester (HFIP-EE) is an organofluorine compound that has recently gained attention for its unique properties. It is a colorless liquid with a low boiling point and a relatively low vapor pressure. It is also a non-flammable and non-toxic compound. HFIP-EE has a variety of applications, ranging from synthesis of organic compounds to use as a solvent in laboratory experiments. In recent years, its use has expanded to include scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester involves the reaction of ethyl 2,2-bis(3,3,4,5,5,5-hexafluoro-2-oxopentanoate) with propargyl bromide in the presence of a base to form the desired compound.

Starting Materials
Ethyl 2,2-bis(3,3,4,5,5,5-hexafluoro-2-oxopentanoate), Propargyl bromide, Base (e.g. potassium carbonate)

Reaction
Add ethyl 2,2-bis(3,3,4,5,5,5-hexafluoro-2-oxopentanoate) and propargyl bromide to a reaction flask, Add a base (e.g. potassium carbonate) to the reaction flask, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract the product with a suitable solvent (e.g. diethyl ether), Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the desired product, 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl este

Scientific Research Applications

2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester has been used in a variety of scientific research applications. It has been used as a solvent for a variety of reactions, including the synthesis of organic compounds and reaction of organosilicon compounds. In addition, 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester has been used to study the structure and properties of materials, such as polymers and surfactants. It has also been used to study the behavior of enzymes and proteins in solution.

Mechanism Of Action

The mechanism of action of 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester is not well understood. It is believed that its low boiling point and low vapor pressure allow it to act as a solvent for a variety of reactions. In addition, its low toxicity and non-flammability make it an ideal solvent for laboratory experiments.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester are not well understood. It has been shown to have a low toxicity in laboratory animals, but its long-term effects on humans are not known. In addition, its effects on enzymes and proteins in solution are not well understood.

Advantages And Limitations For Lab Experiments

2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester has several advantages for use in laboratory experiments. Its low boiling point and low vapor pressure make it an ideal solvent for a variety of reactions. In addition, its non-flammability and low toxicity make it safe to use in laboratory experiments. The main limitation of 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester is its relatively high cost, which can make it prohibitively expensive for some laboratory experiments.

Future Directions

There are several potential future directions for the use of 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester. It could be used to synthesize a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. In addition, its low toxicity and non-flammability make it an ideal solvent for laboratory experiments. Finally, its low boiling point and low vapor pressure make it an ideal solvent for the study of enzymes and proteins in solution.

properties

IUPAC Name

ethyl 3-(1,1,2,3,3,3-hexafluoropropoxy)-2-(1,1,2,3,3,3-hexafluoropropoxymethyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F12O4/c1-3-27-8(26)9(2,4-28-12(22,23)6(14)10(16,17)18)5-29-13(24,25)7(15)11(19,20)21/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCVGBQRSADXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(COC(C(C(F)(F)F)F)(F)F)COC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester

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